N-(2-Oxopropanoyl)-L-alanine
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Overview
Description
N-pyruvoyl-alanine is a derivative of alanine, an amino acid, where the amino group is replaced by a pyruvoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-pyruvoyl-alanine can be synthesized through the decarboxylation of L-aspartate using L-aspartate-α-decarboxylase, a pyruvoyl-dependent enzyme. This enzyme catalyzes the conversion of L-aspartate to β-alanine, which can then be further modified to produce N-pyruvoyl-alanine .
Industrial Production Methods
Industrial production of N-pyruvoyl-alanine typically involves biotechnological methods due to their efficiency and environmental friendliness. The use of whole-cell biocatalysts expressing L-aspartate-α-decarboxylase from various sources, such as Bacillus subtilis and Corynebacterium jeikeium, has been explored to enhance the production yield .
Chemical Reactions Analysis
Types of Reactions
N-pyruvoyl-alanine undergoes several types of chemical reactions, including:
Decarboxylation: The removal of a carboxyl group, facilitated by enzymes like L-aspartate-α-decarboxylase.
Substitution: The replacement of functional groups, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving N-pyruvoyl-alanine include pyridoxal phosphate and thiamine pyrophosphate, which act as cofactors in enzymatic reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.
Major Products
The major products formed from the reactions of N-pyruvoyl-alanine include β-alanine and other derivatives that are important in various metabolic pathways .
Scientific Research Applications
N-pyruvoyl-alanine has several applications in scientific research:
Mechanism of Action
N-pyruvoyl-alanine exerts its effects through its involvement in enzymatic reactions. The pyruvoyl group acts as an electrophilic catalyst, facilitating the decarboxylation of L-aspartate to β-alanine . This reaction is crucial in the metabolic pathway of β-alanine and pantothenic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
β-alanine: A naturally occurring β-amino acid that is a precursor to N-pyruvoyl-alanine.
L-aspartate: The substrate for the synthesis of N-pyruvoyl-alanine through decarboxylation.
Uniqueness
N-pyruvoyl-alanine is unique due to its pyruvoyl group, which imparts distinct chemical properties and reactivity compared to other amino acids. This makes it a valuable compound in enzymatic studies and industrial applications .
Properties
CAS No. |
2392-63-4 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-2-(2-oxopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(6(10)11)7-5(9)4(2)8/h3H,1-2H3,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
LRBARJMHQPHPQP-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)C |
Origin of Product |
United States |
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